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molecular formula C12H11N3O2 B8593226 N2-(benzo[d][1,3]dioxol-5-yl)pyridine-2,3-diamine

N2-(benzo[d][1,3]dioxol-5-yl)pyridine-2,3-diamine

Cat. No. B8593226
M. Wt: 229.23 g/mol
InChI Key: AVFPIISXWMMLOV-UHFFFAOYSA-N
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Patent
US04144341

Procedure details

The crude nitro compound from Step A (11.5 g.) was hydrogenated in 175 ml. of methanol using 0.5 g. of 5% palladium on carbon as catalyst, the theoretical amount of hydrogen being consumed in 16 hours. The catalyst was removed on a filter. The filtrate was concentrated in vacuo and the dark residue was extracted with 75 ml. of 2.5 N hydrochloric acid and 75 ml. of water. The crude solution was used directly in the next step.
Name
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:19][C:18]2[CH:17]=[CH:16][C:5]([NH:6][C:7]3[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][N:8]=3)=[CH:4][C:3]=2[O:2]1>CO>[NH2:13][C:12]1[C:7]([NH:6][C:5]2[CH:16]=[CH:17][C:18]3[O:19][CH2:1][O:2][C:3]=3[CH:4]=2)=[N:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
C1OC=2C=C(NC3=NC=CC=C3[N+](=O)[O-])C=CC2O1
Step Two
Name
Quantity
0.5 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of 5% palladium on carbon as catalyst, the theoretical amount of hydrogen being consumed in 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed on a filter
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the dark residue was extracted with 75 ml

Outcomes

Product
Name
Type
Smiles
NC=1C(=NC=CC1)NC1=CC2=C(C=C1)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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